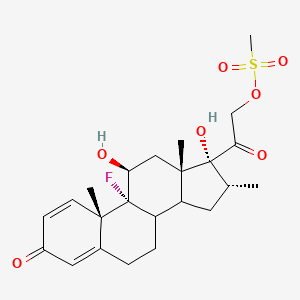

Dexamethasone 21-methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(9R,10S,11S,13S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16?,17?,18+,20+,21+,22+,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNWRUJPJUBMHC-IOHZMVDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dexamethasone 21-Methanesulfonate

Executive Summary

Dexamethasone is a cornerstone synthetic glucocorticoid, renowned for its potent anti-inflammatory and immunosuppressive activities. Its mechanism of action is multifaceted, primarily mediated through the intracellular glucocorticoid receptor (GR). This guide delves into the molecular intricacies of this process, with a special focus on Dexamethasone 21-methanesulfonate, a derivative that serves as a powerful investigative tool. The core mechanism involves genomic pathways, where the ligand-activated GR translocates to the nucleus to either activate the transcription of anti-inflammatory genes (transactivation) or repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression).[1][2] The latter is considered the principal driver of its anti-inflammatory effects.[2] Additionally, rapid, non-genomic actions contribute to its overall pharmacological profile.[3][4] this compound (or -mesylate) is distinguished by its C-21 methanesulfonate ester, which acts as a reactive electrophile.[5] This feature allows it to form a covalent, irreversible bond with the glucocorticoid receptor, making it an invaluable tool for receptor labeling and mechanistic studies, where it functions as a pure antagonist.[6][7] This guide provides researchers and drug development professionals with a comprehensive overview of these pathways, supported by detailed experimental protocols to investigate and validate these mechanisms in a laboratory setting.

Part 1: Introduction to Dexamethasone and the Significance of the 21-Methanesulfonate Moiety

Dexamethasone is a potent synthetic member of the glucocorticoid class of steroid hormones.[8] Clinically, its utility spans a wide range of inflammatory, autoimmune, and allergic disorders.[9] Its actions are mediated almost entirely through the glucocorticoid receptor (GR, NR3C1), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][10]

The derivative, this compound (also known as Dexamethasone 21-mesylate), is a chemically modified version of the parent compound.[11][12] The methanesulfonate group at the C-21 position is an excellent leaving group, rendering the molecule an efficient electrophilic agent.[5] This chemical property is key to its utility in research; it allows the molecule to act as an affinity label, forming a stable, covalent bond with nucleophilic residues within the GR's ligand-binding domain.[6] This irreversible binding effectively sequesters the receptor, making this compound a pure GR antagonist, which is instrumental in differentiating receptor-dependent effects and elucidating the downstream consequences of GR inactivation.[6][7]

Part 2: The Glucocorticoid Receptor (GR) - The Primary Cellular Target

The physiological and pharmacological actions of dexamethasone are initiated by its binding to the GR.[10] In its un-liganded state, the GR resides primarily in the cytoplasm as part of a large multi-protein complex.[1] This complex includes several heat shock proteins (HSPs), such as HSP90 and HSP70, and immunophilins like FKBP4, which maintain the receptor in a conformation that is capable of high-affinity ligand binding but is transcriptionally inactive.[1][13]

Upon entry into the cell via passive diffusion, the lipophilic dexamethasone molecule binds to the ligand-binding domain of the GR.[4][9] This binding event triggers a conformational change in the receptor, leading to the dissociation of the associated HSPs and other chaperones.[1][14] This unmasking exposes nuclear localization sequences on the GR, facilitating its rapid translocation from the cytoplasm into the nucleus, where it can modulate gene expression.[13][14]

Part 3: The Canonical Genomic Mechanism of Action

The majority of dexamethasone's effects are the result of altered gene expression through the genomic pathway, which can be broadly divided into transactivation and transrepression.[1][15]

3.1 Transactivation: Upregulation of Anti-Inflammatory Genes

In the nucleus, the activated GR dimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs), typically located in the promoter regions of target genes.[10] The consensus GRE sequence is a palindromic motif (GGAACAnnnTGTTCT).[10] Binding of the GR dimer to a GRE recruits a cascade of co-activator proteins and the general transcriptional machinery, leading to an increase in the transcription rate of the target gene.

Key anti-inflammatory proteins upregulated by GR transactivation include:

-

IκBα (Inhibitor of κB): This protein sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating inflammatory genes.[16][17][18] The induction of IκBα is a critical feedback mechanism to terminate NF-κB-driven inflammation.

-

MAPK Phosphatase-1 (MKP-1 or DUSP1): MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates members of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38 and JNK.[19][20] These kinases are central to the production of many pro-inflammatory cytokines.

-

Anti-inflammatory Cytokines: Genes for cytokines like Interleukin-10 (IL-10) can also be upregulated, contributing to the resolution of inflammation.[3]

3.2 Transrepression: "Tethering" and Inhibition of Pro-Inflammatory Factors

Transrepression is widely considered the primary mechanism behind the anti-inflammatory and immunosuppressive effects of glucocorticoids, while transactivation is linked to many of the undesirable metabolic side effects.[2] Unlike transactivation, transrepression does not typically involve direct GR-DNA binding. Instead, the activated GR monomer interacts directly with pro-inflammatory transcription factors, such as:

-

Nuclear Factor-κB (NF-κB)

-

Activator Protein-1 (AP-1)

This protein-protein interaction, often referred to as "tethering," prevents these factors from binding to their respective DNA response elements and recruiting the necessary co-activators for transcription.[2] By inhibiting NF-κB and AP-1, dexamethasone effectively shuts down the expression of a vast array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[16][17]

5.3 Protocol: Western Blot for Phospho-p38 MAPK Inhibition

This protocol assesses the functional consequence of GR activation on a key downstream signaling node by measuring the phosphorylation state of p38 MAPK.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and grow to 70-80% confluency. P[21]re-treat cells with the test compound (e.g., dexamethasone) for 2-4 hours.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent known to activate the p38 pathway (e.g., IL-1β, UV radiation, or anisomycin) for 15-30 minutes. 3[22][23]. Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. 4[21][24]. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane. 6[24]. Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. [24] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38 Thr180/Tyr182). [25] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. 8[21]. Data Analysis: Quantify the band intensity for phospho-p38 and total p38 using densitometry software. Normalize the phospho-p38 signal to the total p38 signal for each sample to determine the relative level of inhibition.

Data Summary: Expected Experimental Outcomes

The following table summarizes the anticipated results when comparing the agonist (Dexamethasone) and the irreversible antagonist (this compound) in the described assays.

| Assay | Dexamethasone (Agonist) | This compound (Antagonist) | Rationale |

| GR Binding Assay | High affinity (low IC₅₀) | High affinity (low IC₅₀) | Both compounds are designed to bind to the GR ligand-binding pocket. |

| GRE-Luciferase Assay | Potent transactivation (low EC₅₀) | No transactivation | The antagonist binds but does not induce the conformational change required for transcriptional activation. |

| Western Blot (p-p38) | Inhibition of p38 phosphorylation | No inhibition of p38 phosphorylation | Inhibition of p38 phosphorylation is a downstream effect of GR transactivation of MKP-1, which the antagonist does not induce. |

Part 6: Conclusion

The mechanism of action for Dexamethasone is a well-orchestrated process centered on the modulation of gene expression via the glucocorticoid receptor. Through the dual pathways of transactivation and transrepression, it potently upregulates cellular anti-inflammatory programs while simultaneously shutting down pro-inflammatory signaling cascades like NF-κB and MAPK. The specialized derivative, this compound, by virtue of its ability to covalently and irreversibly bind the GR, serves as a definitive antagonist. This property makes it an indispensable chemical probe for dissecting the GR signaling pathway and validating the receptor's role in cellular and physiological responses, providing clarity and confidence in mechanistic drug development studies.

Part 7: References

-

Buttgereit, F., Straub, R. H., Wehling, M., & Burmester, G. R. (2005). Genomic and nongenomic effects of glucocorticoids. Nature Clinical Practice Rheumatology.

-

Galliher-Beckley, A., & Cidlowski, J. A. (2009). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. PMC.

-

Oakley, R. H., & Cidlowski, J. A. (2013). The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. Journal of Allergy and Clinical Immunology.

-

Newton, R., & Holden, N. S. (2007). Transactivation and transrepression in the repression of inflammatory gene expression by dexamethasone. European Respiratory Society.

-

Ayroldi, E., & Cannarile, L. (2018). Non-genomic Effects of Glucocorticoids: An Updated View. Trends in Molecular Medicine.

-

Rose, A. J., & Vegiopoulos, A. (2021). Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism. MDPI.

-

Al-Shatti, M., & Ahmad, S. (2025). Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism. ResearchGate.

-

Timmermans, S., Souffriau, J., & Libert, C. (2019). New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers in Endocrinology.

-

Luria, A., et al. (2010). Dexamethasone enhances the norepinephrine-induced ERK/MAPK intracellular pathway possibly via dysregulation of the alpha2-adrenergic receptor: implications for antidepressant drug mechanism of action. European Journal of Cell Biology.

-

Lasa, M., et al. (2002). Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38. Molecular and Cellular Biology.

-

BenchChem. (n.d.). Application Notes and Protocols for p38 MAP Kinase Inhibitor III in Western Blot Analysis. BenchChem.

-

De Bosscher, K., et al. (2000). Dual Mechanism Mediates Repression of NF-κB Activity by Glucocorticoids. Molecular Endocrinology.

-

StudySmarter. (2024). Glucocorticoid Signaling: Pathway & Mechanism. StudySmarter.

-

Wikipedia. (n.d.). Glucocorticoid receptor. Wikipedia.

-

Schäcke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. Proceedings of the National Academy of Sciences.

-

Chatzigeorgiou, A., & Moutsatsou, P. (2023). Glucocorticoid Signaling Pathway: From Bench to Bedside. MDPI.

-

Taylor, B. S., et al. (1998). Dexamethasone suppresses iNOS gene expression by upregulating I-κBα and inhibiting NF-κB. American Journal of Physiology-Lung Cellular and Molecular Physiology.

-

Rider, C. F., et al. (2013). Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms. PLoS One.

-

Shah, S., et al. (2006). Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK. Journal of Biological Chemistry.

-

Lasa, M., et al. (2000). Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38. Molecular and Cellular Biology.

-

Schaaf, M. J., et al. (2013). A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System. Journal of Visualized Experiments.

-

McKay, L. I., & Cidlowski, J. A. (2003). NF-κB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms. Journal of Cell Science.

-

Kassel, O., et al. (2001). Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1. The EMBO Journal.

-

Scheinman, R. I., et al. (1995). Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors. Carolina Digital Repository.

-

Wang, J., & Green, M. R. (2022). Targeting NF-κB Signaling for Multiple Myeloma. MDPI.

-

Rider, C. F., et al. (2013). Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms. PLOS One.

-

Thermo Fisher Scientific. (n.d.). Glucocorticoid Receptor (GR) Redistribution Assay. Thermo Fisher Scientific.

-

Sistare, F. D., Hager, G. L., & Simons, S. S. (1987). Mechanism of Dexamethasone 21-Mesylate Antiglucocorticoid Action. Molecular Endocrinology.

-

BenchChem. (n.d.). Comparative Analysis of Glucocorticoid Receptor Binding: A Guide for Researchers. BenchChem.

-

Sevilla, L. M., & Lledó, E. (2021). Glucocorticoid Resistance: Interference between the Glucocorticoid Receptor and the MAPK Signalling Pathways. MDPI.

-

Richard-Foy, H., et al. (1987). Mechanism of dexamethasone 21-mesylate antiglucocorticoid action: II. Receptor-antiglucocorticoid complexes do not interact productively with mouse mammary tumor virus long terminal repeat chromatin. Molecular Endocrinology.

-

Rog-Zielinska, E. A., & Kohl, P. (2021). Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. MDPI.

-

G&P Biosciences. (n.d.). Glucocorticoid Response Element (GRE/GR) Luciferase Reporter Lentivirus. G&P Biosciences.

-

Wilkinson, M. G., & Wilkinson, D. G. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology.

-

Abcam. (n.d.). Western blot for phosphorylated proteins. Abcam.

-

Vankova, M., et al. (2012). Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. European Journal of Pharmaceutical Sciences.

-

Indigo Biosciences. (n.d.). Mouse Glucocorticoid Receptor. Indigo Biosciences.

-

Cayman Chemical. (n.d.). Human Glucocorticoid Receptor. Cayman Chemical.

-

Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.

-

Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?. Dr.Oracle.

-

Mizutani, T., et al. (2005). Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells. Virology Journal.

-

Manz, B., et al. (1985). Dexamethasone 21-(beta-isothiocyanatoethyl) thioether: a new affinity label for glucocorticoid receptors. Journal of Steroid Biochemistry.

-

Pharmaffiliates. (n.d.). Dexamethasone 21-Mesylate. Pharmaffiliates.

-

precisionFDA. (n.d.). This compound. precisionFDA.

Sources

- 1. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. cassara.com.ar [cassara.com.ar]

- 5. Dexamethasone 21-(beta-isothiocyanatoethyl) thioether: a new affinity label for glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Mechanism of dexamethasone 21-mesylate antiglucocorticoid action: II. Receptor-antiglucocorticoid complexes do not interact productively with mouse mammary tumor virus long terminal repeat chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. mdpi.com [mdpi.com]

- 10. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. GSRS [precision.fda.gov]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 15. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. mdpi.com [mdpi.com]

- 19. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

Dexamethasone 21-Methanesulfonate: A Covalent Probe for Unraveling Glucocorticoid Receptor Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Reversible Binding

Dexamethasone 21-methanesulfonate (Dex-Mes) is a synthetic derivative of the potent glucocorticoid, dexamethasone.[1] Unlike its parent compound, which binds reversibly to the glucocorticoid receptor (GR), Dex-Mes is distinguished by its ability to form a stable, covalent bond with the receptor.[2][3] This irreversible interaction has established Dex-Mes as an invaluable tool in the field of endocrinology and molecular biology, providing researchers with a unique chemical probe to investigate the structure, function, and lifecycle of the glucocorticoid receptor. This guide will delve into the core principles of this compound's mechanism of action, its diverse applications in research, and provide practical experimental frameworks for its use.

Mechanism of Action: The Covalent Handshake

The utility of this compound as a research tool is rooted in its specific and irreversible binding to the glucocorticoid receptor. This process, known as affinity labeling, allows for the permanent tagging of the receptor, enabling its study without the complication of ligand dissociation.

The Chemistry of Irreversible Binding

This compound is an α-keto mesylate derivative of dexamethasone. The methanesulfonate group at the C-21 position acts as a reactive electrophile.[3][4] This electrophilic center is susceptible to nucleophilic attack by specific amino acid residues within the GR's ligand-binding domain.

Targeting a Specific Cysteine Residue

Research has pinpointed a specific amino acid responsible for this covalent interaction. In the murine glucocorticoid receptor, this compound has been shown to covalently attach to the sulfhydryl group of cysteine-644.[2] This high degree of specificity ensures that the labeling is not random, but rather targeted to a functionally relevant region of the receptor.

Diagram: Covalent Modification of the Glucocorticoid Receptor by this compound

Caption: Mechanism of covalent modification and antagonist action of Dex-Mes.

Research Applications: A Versatile Molecular Tool

The unique properties of this compound have led to its application in a variety of research contexts, primarily centered on elucidating the biology of the glucocorticoid receptor.

Affinity Labeling and Receptor Identification

The most direct application of Dex-Mes is as an affinity label. By using a radiolabeled form of this compound, researchers can specifically and covalently tag the glucocorticoid receptor.[3] This allows for the visualization of the receptor on SDS-polyacrylamide gels, confirming its molecular weight and enabling its purification.[3]

Studying Glucocorticoid Receptor Structure and Dynamics

By covalently locking a ligand into the binding pocket, Dex-Mes provides a stable receptor-ligand complex that is amenable to structural studies. This can help in understanding the conformational changes the receptor undergoes upon ligand binding. Furthermore, it allows for the study of receptor trafficking and degradation without the confounding variable of ligand dissociation.

Investigating the Mechanism of Glucocorticoid Antagonism

This compound has been shown to be a potent glucocorticoid antagonist.[3][5][6] The covalent GR-Dex-Mes complex can translocate to the nucleus and bind to glucocorticoid response elements (GREs) on DNA.[6][7] However, this binding does not lead to the productive recruitment of coactivators and the initiation of gene transcription.[6] This makes Dex-Mes an excellent tool for dissecting the molecular events that differentiate agonist and antagonist binding. Studies have shown that while the covalent complex binds to DNA, it fails to induce the necessary chromatin remodeling and transcription factor loading required for gene activation.[6]

Probing Receptor Occupancy and Downregulation

The irreversible nature of Dex-Mes binding allows for precise experiments to determine the consequences of long-term receptor occupancy. This can be used to study receptor downregulation and the mechanisms by which cells adapt to prolonged glucocorticoid signaling.

Development of Drug Conjugates

The reactive mesylate group of this compound can also be utilized for the synthesis of drug conjugates.[8][9][10] By linking dexamethasone to other molecules, such as polymers or targeting moieties, researchers can develop novel drug delivery systems with altered pharmacokinetic profiles or tissue-specific targeting.[8][9]

Dexamethasone vs. This compound: A Comparative Overview

| Feature | Dexamethasone | This compound |

| Binding to GR | Reversible | Covalent (Irreversible)[2][3] |

| Primary Action | Glucocorticoid Agonist[11][12] | Glucocorticoid Antagonist[3][5][6] |

| Research Use | Studying agonist-induced GR signaling, therapeutic applications[11][13] | Affinity labeling, studying GR structure and antagonism[2][3][6] |

| Effect on Gene Transcription | Activates transcription of GR-responsive genes[12] | Blocks transcription of GR-responsive genes[5][6][14] |

Experimental Protocols

Protocol 1: Affinity Labeling of Glucocorticoid Receptors in Cell Lysates

Objective: To covalently label glucocorticoid receptors in a cell lysate using [³H]this compound for subsequent analysis by SDS-PAGE and autoradiography.

Materials:

-

Cells expressing the glucocorticoid receptor (e.g., rat hepatoma tissue culture cells)

-

Lysis buffer (e.g., Tris-based buffer with protease inhibitors)

-

[³H]this compound

-

Unlabeled dexamethasone (for competition assay)

-

SDS-PAGE loading buffer

-

SDS-polyacrylamide gel and electrophoresis apparatus

-

Autoradiography film or digital imager

Procedure:

-

Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Keep the lysate on ice.

-

Binding Reaction: In separate microcentrifuge tubes, incubate the cell lysate with [³H]this compound at a concentration sufficient to saturate the receptors. For a competition control, pre-incubate a parallel sample with a 100-fold excess of unlabeled dexamethasone before adding the radiolabeled Dex-Mes.

-

Incubation: Incubate the reactions for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C) to allow for covalent binding.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

-

SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Autoradiography: Dry the gel and expose it to autoradiography film or a digital imager to visualize the radiolabeled protein bands. A specific band corresponding to the molecular weight of the GR should be visible in the sample treated with [³H]Dex-Mes alone, and this band should be significantly reduced or absent in the competition control.

Diagram: Experimental Workflow for Affinity Labeling of GR

Caption: Workflow for identifying GR via affinity labeling.

Protocol 2: Assessing the Antagonist Activity of this compound on a Glucocorticoid-Responsive Reporter Gene

Objective: To determine the antagonist properties of Dex-Mes by measuring its ability to inhibit dexamethasone-induced expression of a reporter gene under the control of a glucocorticoid response element (GRE).

Materials:

-

Mammalian cell line suitable for transfection (e.g., HEK293T)

-

Expression plasmid for the human glucocorticoid receptor (if not endogenously expressed)

-

Reporter plasmid containing a GRE-driven promoter upstream of a reporter gene (e.g., luciferase or GFP)

-

Transfection reagent

-

Dexamethasone

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay kit (if using a luciferase reporter) or fluorescence microscope/plate reader (for GFP)

Procedure:

-

Cell Transfection: Co-transfect the cells with the GR expression plasmid (if needed) and the GRE-reporter plasmid.

-

Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the cells with:

-

Vehicle control (e.g., DMSO)

-

Dexamethasone (agonist control)

-

This compound alone

-

Dexamethasone in combination with increasing concentrations of this compound.

-

-

Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 18-24 hours).

-

Reporter Gene Assay:

-

For a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

-

For a GFP reporter, visualize or quantify GFP expression using fluorescence microscopy or a plate reader.

-

-

Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the results to demonstrate that this compound inhibits dexamethasone-induced reporter gene expression in a dose-dependent manner.

Conclusion: An Enduring Tool for Glucocorticoid Research

This compound remains a cornerstone tool for the in-depth study of glucocorticoid receptor biology. Its ability to form a specific and irreversible covalent bond has provided researchers with a powerful means to dissect the molecular mechanisms of GR action, from ligand binding and receptor trafficking to the intricacies of transcriptional regulation. As research continues to unravel the complexities of steroid hormone signaling, the utility of such precisely engineered chemical probes is likely to expand, offering new avenues for discovery in both basic science and drug development.

References

-

Simons, S. S., Jr., Pumphrey, J. G., Rudik, S., & Miller, N. R. (1988). Identification of cysteine-644 as the covalent site of attachment of dexamethasone 21-mesylate to murine glucocorticoid receptors in WEHI-7 cells. Biochemistry, 27(10), 3747–3753. [Link]

-

Shcharbin, D., Pedziwiatr-Werbicka, E., Ionov, M., Shcharbina, N., & Bryszewska, M. (2021). Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. Molecules, 26(7), 1888. [Link]

-

Eisen, H. J., Schleen, S., & Simons, S. S., Jr. (1986). Dexamethasone 21-(beta-isothiocyanatoethyl) thioether: a new affinity label for glucocorticoid receptors. The Journal of steroid biochemistry, 24(4), 835–841. [Link]

-

Sistare, F. D., Hager, G. L., & Simons, S. S., Jr. (1987). Mechanism of Dexamethasone 21-Mesylate Antiglucocorticoid Action. Molecular Endocrinology, 1(9), 648–658. [Link]

-

Simons, S. S., Jr., & Thompson, E. B. (1981). Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells. Proceedings of the National Academy of Sciences of the United States of America, 78(6), 3541–3545. [Link]

-

Simons, S. S., Jr., Schleen, S., & Eisen, H. J. (1985). Activation of covalent affinity labeled glucocorticoid receptor-steroid complexes. The Journal of biological chemistry, 260(5), 2565–2572. [Link]

-

Kim, I., Kong, H., Lee, Y., Hong, S., Han, J., Jung, S., Jung, Y., & Kim, Y. M. (2009). Dexamethasone 21-Sulfate Improves the Therapeutic Properties of Dexamethasone Against Experimental Rat Colitis by Specifically Delivering the Steroid to the Large Intestine. Pharmaceutical Research, 26(2), 415–421. [Link]

-

Richard-Foy, H., Sistare, F. D., Riegel, A. T., & Hager, G. L. (1987). Mechanism of dexamethasone 21-mesylate antiglucocorticoid action: II. Receptor-antiglucocorticoid complexes do not interact productively with mouse mammary tumor virus long terminal repeat chromatin. Molecular endocrinology (Baltimore, Md.), 1(9), 659–665. [Link]

-

Dr. Oracle. (2025, June 23). What is the mechanism of action of dexamethasone?[Link]

-

Patsnap Synapse. (2025, March 7). What is the mechanism of action of Dexamethasone?[Link]

-

Sistare, F. D., Hager, G. L., & Simons, S. S., Jr. (1987). Mechanism of Dexamethasone 21-Mesylate Antiglucocorticoid Action: I. Receptor-Antiglucocorticoid Complexes do not Competitively Inhibit Receptor-Glucocorticoid Complex Activation of Gene Transcription in Vivo. Molecular Endocrinology, 1(9), 648-658. [Link]

-

Shcharbin, D., Pedziwiatr-Werbicka, E., Ionov, M., Shcharbina, N., & Bryszewska, M. (2021). Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. Molecules (Basel, Switzerland), 26(7), 1888. [Link]

-

ClinicalTrials.gov. (2018). Use of Dexamethasone in Prevention of the Second Phase or a Biphasic Reaction of Anaphylaxis. [Link]

-

Shcharbin, D., Pedziwiatr-Werbicka, E., Ionov, M., Shcharbina, N., & Bryszewska, M. (2021). Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects. ResearchGate. [Link]

Sources

- 1. This compound | 2265-22-7 [chemicalbook.com]

- 2. Identification of cysteine-644 as the covalent site of attachment of dexamethasone 21-mesylate to murine glucocorticoid receptors in WEHI-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexamethasone 21-(beta-isothiocyanatoethyl) thioether: a new affinity label for glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Mechanism of dexamethasone 21-mesylate antiglucocorticoid action: II. Receptor-antiglucocorticoid complexes do not interact productively with mouse mammary tumor virus long terminal repeat chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. mdpi.com [mdpi.com]

- 9. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. academic.oup.com [academic.oup.com]

Dexamethasone 21-Methanesulfonate: Covalent Affinity Labeling and Glucocorticoid Receptor Modulation

An In-Depth Technical Guide for Molecular Pharmacologists and Structural Biologists

Executive Summary

Dexamethasone 21-methanesulfonate (commonly referred to as Dexamethasone mesylate or Dex-Mes) is a synthetic, irreversible affinity label derived from the potent glucocorticoid dexamethasone. By substituting the C-21 hydroxyl group with a highly reactive methanesulfonate leaving group, researchers have engineered a molecule capable of forming a covalent bond within the ligand-binding domain (LBD) of the glucocorticoid receptor (GR). This whitepaper explores the chemical properties, mechanistic causality, and self-validating experimental protocols associated with Dex-Mes, providing a comprehensive framework for its use in structural biology and pharmacology.

Chemical Structure and Physicochemical Properties

The core architecture of Dex-Mes is based on the 9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione steroid backbone. The critical modification is the addition of a mesylate group at the C-21 position, transforming the molecule into an

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate |

| Molecular Formula | C23H31FO7S |

| Molecular Weight | 470.6 g/mol |

| CAS Registry Number | 2265-22-7 |

| Topological Polar Surface Area | 126 Ų |

| Pharmacological Classification | Affinity Label / Irreversible Antagonist,[1] |

Mechanism of Action: Covalent Alkylation of the Glucocorticoid Receptor

To understand the utility of Dex-Mes, one must examine the causality of its interaction with the GR. In its unactivated state, the GR resides in the cytosol bound to a multi-protein chaperone complex, prominently featuring the 90-kDa heat shock protein (Hsp90)[3]. Standard glucocorticoids bind reversibly, inducing a conformational change that sheds these chaperones and exposes nuclear localization signals.

Dex-Mes docks into the same LBD. However, the highly electrophilic C-21 mesylate group is positioned adjacent to a nucleophilic amino acid residue (typically a cysteine) within the binding pocket. An

Crucially, this covalent attachment stabilizes the oligomeric 90-kDa non-steroid-binding component (Hsp90) complex, impeding its dissociation[3]. Because the chaperone complex cannot dissociate, nuclear translocation is blocked, conferring potent antiglucocorticoid (antagonist) properties to Dex-Mes at lower concentrations[1],[3].

Fig 1. Mechanism of GR covalent alkylation and subsequent translocation blockade by Dex-Mes.

Pharmacodynamics: The Agonist-Antagonist Spectrum

Interestingly, Dex-Mes is not purely an antagonist; it exhibits partial agonist activity at higher concentrations[1]. This duality is dictated by a delicate balance of structural determinants. While the irreversible binding stabilizes the untransformed receptor complex (driving antagonism)[3], saturation of the receptors at higher doses can force a fraction of the complexes into an active, DNA-binding conformation[2]. This makes Dex-Mes an invaluable tool for probing the thermodynamic limits of GR activation and understanding how single functional group modifications dictate the agonist vs. antagonist spectrum[2].

Experimental Workflows: Affinity Labeling and Purification

Because the Dex-Mes-GR bond withstands harsh denaturing conditions, it is the gold standard for identifying, tracking, and purifying the GR[1],[4]. Below is a self-validating protocol for covalently labeling the GR in hepatoma tissue culture (HTC) cells.

Protocol: Covalent Affinity Labeling of GR

Step 1: Cytosol Preparation Lyse HTC cells in a hypotonic buffer containing 20 mM sodium molybdate. Causality: Molybdate is a critical inclusion; it stabilizes the unactivated GR-Hsp90 complex, preventing artifactual dissociation and proteolytic degradation during cytosolic extraction[3].

Step 2: Radioligand Incubation

Incubate the cytosolic fraction with 50 nM [

Step 3: Competition Control (Validation)

In a parallel cohort, co-incubate the cytosol with 50 nM[

Step 4: Denaturation Boil the samples in Laemmli buffer containing SDS and DTT. Causality: Reversible ligands would dissociate under these harsh conditions. The covalent bond of Dex-Mes ensures the tritium label remains permanently attached to the receptor monomer.

Step 5: SDS-PAGE and Fluorography Resolve the proteins on a 10% polyacrylamide gel. The GR will appear as a specifically labeled ~85-90 kDa band upon autoradiography[1],[3].

Fig 2. Self-validating workflow for GR affinity labeling using tritiated Dex-Mes.

Off-Target Interactions: The Glutathione S-Transferase Caveat

A critical consideration for researchers utilizing Dex-Mes is off-target labeling. Dex-Mes is known to covalently label the Yb subunit of Glutathione S-transferase (GST)[5],[6]. In tissues with high GST expression, such as rat liver or brain, researchers performing [

It is vital to recognize that this is not a proteolytic degradation product of the 90 kDa GR; it is Yb-GST. This cross-reactivity highlights the fascinating structural homology between the xenobiotic binding pockets of certain GST isozymes and the steroid-binding domain of the GR[5].

Conclusion

This compound remains a master key in molecular endocrinology. By bridging the gap between reversible pharmacology and irreversible structural biology, it allows researchers to "freeze" the glucocorticoid receptor in its oligomeric state. Through careful application of self-validating protocols, Dex-Mes continues to be an indispensable tool for mapping the precise mechanics of steroid hormone signaling.

References

* Dexamethasone 21-mesylate | C23H31FO7S | CID 63041 - PubChem - NIH. Link *[1] Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells. | PNAS. 1 *[2] Can a Single Functional Group Modification of Glucocorticoid Steroids Always Convey Antiglucocorticoid Activity? | Endocrinology | Oxford Academic. 2 *[4] Age- and tissue-specific induction of NHE3 by glucocorticoids in the rat small intestine - American Journal of Physiology. 4 *[3] Association of the glucocorticoid receptor binding subunit with the 90K nonsteroid-binding component is stabilized by both steroidal and nonsteroidal antiglucocorticoids in intact cells - PubMed. 3 *[5] Effect of phenobarbital on the induction of glutathione S-transferases in rat testis - ResearchGate. 5 *[6] Molecular characterization of zebrafish Gstr1, the only member of teleost-specific glutathione S-transferase class - FULIR. 6

Sources

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Association of the glucocorticoid receptor binding subunit with the 90K nonsteroid-binding component is stabilized by both steroidal and nonsteroidal antiglucocorticoids in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. fulir.irb.hr [fulir.irb.hr]

synthesis of Dexamethasone 21-methanesulfonate for laboratory use

This guide details the precision synthesis of Dexamethasone 21-methanesulfonate (Dexamethasone Mesylate) , a critical intermediate for glucocorticoid receptor affinity labeling and the synthesis of prodrugs (e.g., phosphate esters).[1][2]

Executive Summary

This compound (CAS 2265-22-7) is the activated sulfonate ester of Dexamethasone.[1][2] It serves as a potent electrophile, enabling nucleophilic substitution at the C21 position.[1][2] This guide prioritizes regioselectivity , ensuring the primary alcohol at C21 is mesylated without affecting the sterically hindered secondary (C11) or tertiary (C17) hydroxyls.[1][2]

Strategic Analysis & Retrosynthesis

The synthesis relies on the nucleophilic attack of the C21-hydroxyl oxygen on methanesulfonyl chloride (MsCl).[1][2]

-

Regioselectivity Challenge: Dexamethasone contains three hydroxyl groups.[1][2]

-

Solution: Kinetic control at low temperature (

to

Reaction Scheme

[1][2]Experimental Protocol

Two methods are provided. Method A is the industry standard for reliability.[1][2] Method B is a "greener" alternative avoiding bulk pyridine.[1][2]

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Role |

| Dexamethasone (Free Base) | 392.46 | 1.0 | Substrate |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 1.1 - 1.2 | Reagent |

| Anhydrous Pyridine | 79.10 | Solvent/Excess | Solvent & Base (Method A) |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (Method B)[1][2] |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent (Method B) |

Method A: The Pyridine Route (Standard)

Best for: High reliability and solubility of the steroid starting material.[1][2]

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add Dexamethasone (1.0 g, 2.55 mmol) and Anhydrous Pyridine (10 mL) . Stir until fully dissolved.

-

Cooling: Submerge the flask in an ice/water bath (

). Allow to equilibrate for 15 minutes. -

Addition: Add Methanesulfonyl chloride (0.24 mL, 3.0 mmol, 1.2 equiv) dropwise via syringe over 5 minutes.

-

Reaction: Stir at

for 2–4 hours. Monitor by TLC (System: DCM/MeOH 95:5).[1][2] The product ( -

Quench: Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring. The mesylate typically precipitates as a white solid.[1][2]

-

Workup:

Method B: The DCM/TEA Route (Alternative)

Best for: Easier workup (avoiding pyridine removal).[1][2]

-

Dissolution: Dissolve Dexamethasone (1.0 g) in Anhydrous DCM (15 mL) and Triethylamine (0.53 mL, 1.5 equiv) .

-

Cooling: Cool to

(Ice/Salt bath). -

Addition: Add MsCl (0.22 mL, 1.1 equiv) diluted in 2 mL DCM dropwise.

-

Reaction: Stir at

for 1 hour, then allow to warm to -

Workup: Wash directly with cold 1N HCl , Water , and Brine .[1][2] Evaporate solvent to yield the crude foam.[1][2]

Purification & Characterization

The crude mesylate is unstable on silica gel for extended periods (risk of hydrolysis or chloride displacement).[1][2] Rapid filtration or recrystallization is preferred.[1][2]

Purification Strategy

-

Recrystallization: Dissolve crude solid in minimal warm Acetone (

).[1][2] Add Hexane or Cold Water dropwise until turbid.[1][2] Cool to -

Flash Chromatography: If necessary, use a short column.[1][2]

Analytical Data

| Parameter | Expected Value | Notes |

| Appearance | White to off-white solid | Hygroscopic |

| 1H NMR (DMSO-d6) | Diagnostic Mesyl methyl peak | |

| 1H NMR (C21-H) | Downfield shift from ~4.2 ppm (OH) | |

| Mass Spec (ESI) | Confirm parent ion |

Process Visualization

The following diagrams illustrate the reaction mechanism and the operational workflow.

Caption: Reaction pathway highlighting the kinetic control required to favor C21-mesylation over C11.

Caption: Step-by-step operational workflow for the isolation of Dexamethasone 21-mesylate.

Safety & Troubleshooting

Critical Hazards[1][2]

-

Methanesulfonyl Chloride: Highly toxic, lachrymator, and corrosive.[1][2] Reacts violently with water.[1][2] Handle in a fume hood.

-

Dexamethasone: Potent corticosteroid.[1][2] Avoid dust inhalation; wear gloves and a mask.[1][2]

-

Mesylates: Alkylating agents.[1][2][6] Potential genotoxins.[1][2] Treat the product as a hazardous material.

Troubleshooting Guide

| Issue | Cause | Solution |

| Low Yield | Hydrolysis during workup | Use ice-cold water; minimize contact time with aqueous base. |

| Impurities (C11-OMs) | Reaction temperature too high | Keep reaction strictly at |

| Product is Sticky/Oil | Residual Pyridine | Wash organic layer thoroughly with |

| 21-Chloro Formation | Chloride displacement | Avoid heating during workup.[1][2] Do not use high conc. HCl. |

References

-

Simons, S. S., & Thompson, E. B. (1981).[1][2] Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells.[1][6] Proceedings of the National Academy of Sciences, 78(6), 3541-3545.[1] Link

-

Popp, F. D., & Eby, J. M. (1978).[1][2] Synthesis of potential antineoplastic agents. Journal of Medicinal Chemistry. (General steroid mesylation protocols).

-

BenchChem. (2025).[1][2] Synthesis of Dexamethasone and Derivatives. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 63041, Dexamethasone 21-mesylate. Link

-

Common Organic Chemistry. (2023). Alcohol to Mesylate (Mesyl Chloride).[1][2] Link

Sources

- 1. Dexamethasone(50-02-2) 1H NMR [m.chemicalbook.com]

- 2. Dexamethasone 21-mesylate | C23H31FO7S | CID 63041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. lcms.cz [lcms.cz]

- 5. Dexamethasone 21-mesylate, 25 mg, CAS No. 2265-22-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 6. Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antiglucocorticoid Activity of Dexamethasone 21-Methanesulfonate: A Technical Guide

Executive Summary

As a Senior Application Scientist specializing in steroid hormone receptor pharmacology, I frequently encounter the challenge of uncoupling receptor binding from transcriptional activation. Dexamethasone 21-methanesulfonate (Dex-Mes)—an alpha-keto mesylate derivative of the potent glucocorticoid dexamethasone—serves as a master key for this problem. By acting as an electrophilic affinity label, Dex-Mes covalently binds the Glucocorticoid Receptor (GR), transforming a classical agonist into a predominantly irreversible antagonist. This whitepaper deconstructs the mechanistic basis, quantitative profiling, and self-validating experimental workflows required to leverage Dex-Mes in modern drug development and chromatin biology.

Chemical Rationale and Receptor Affinity

The conversion of dexamethasone to Dex-Mes involves the addition of a methanesulfonate group at the C-21 position. This structural modification fundamentally alters the steroid's pharmacodynamics. The C-21 mesylate acts as a highly reactive electrophile that preferentially targets and alkylates thiol groups within the steroid-binding cavity of the GR[1].

When2 first established Dex-Mes as an affinity label, they demonstrated that the resulting covalent GR-Dex-Mes complex has a molecular weight of approximately 85,000 to 98,000 Da[2]. Because the binding is covalent, the antiglucocorticoid activity is long-acting and irreversible in whole cells. Interestingly, at higher concentrations, Dex-Mes can exhibit partial agonist activity, which is driven entirely by a secondary, non-covalent binding interaction[3].

The Chromatin Competence Paradox

Understanding Dex-Mes requires resolving a critical paradox between in vitro and in vivo receptor behavior.

In cell-free systems, the covalent GR-Dex-Mes complex can be biochemically activated to bind naked DNA, including specific regions of the mouse mammary tumor virus (MMTV) long terminal repeat (LTR)[4]. However, binding to naked DNA does not equate to biological function. When evaluated in vivo using intact murine cell lines (e.g., 904.13 cells harboring MMTV LTR episomes), the activated receptor-antiglucocorticoid complex fails to interact productively with chromatin[5]. It cannot induce the DNase I hypersensitivity required for chromatin remodeling, nor can it load necessary transcription factors at the promoter[5].

This failure to remodel chromatin is the definitive causal mechanism of its antagonist action.

Fig 1. Mechanistic divergence of Dex-Mes: Covalent antagonism vs. non-covalent partial agonism.

Quantitative Profiling: Agonist vs. Antagonist

To provide a clear benchmark for assay development, the following table synthesizes the quantitative differences between the parent agonist (Dexamethasone) and the mesylated antagonist (Dex-Mes) based on intact cell studies[5][6].

| Pharmacological Metric | Dexamethasone (Agonist) | Dex-Mes (Antagonist) |

| Receptor Binding Mode | Reversible (Non-covalent) | Irreversible (Covalent Alkylation) |

| Whole Cell Labeling Efficiency | N/A | >90% (in 904.13 murine cells) |

| Nuclear Binding Capacity | 100% (Baseline Reference) | ~50% relative to Agonist |

| Chromatin Remodeling | Induces DNase I Hypersensitivity | Fails to induce Hypersensitivity |

| Transcriptional Output (v-rasH) | Strong Dose-Dependent Activation | 80–100% Inhibition of Agonist |

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. Below are the field-proven, step-by-step methodologies for evaluating Dex-Mes, engineered with built-in self-validation checkpoints.

Protocol 1: Covalent Affinity Labeling of the Glucocorticoid Receptor

This workflow quantifies the irreversible binding of Dex-Mes to the GR in whole cells.

-

Cell Culture & Preparation: Plate murine 904.13 or HTC cells. These lines are ideal as they natively express GR and, in the case of 904.13, contain ~200 copies of episomal MMTV LTR minichromosomes[6].

-

Radioligand Incubation: Incubate intact cells with 5–10 nM [3H]Dex-Mes for 12 hours.

-

Self-Validation Checkpoint: A parallel control cohort MUST be coincubated with a 100-fold excess of unlabeled cortisol. If the[3H] signal is not completely competed away, the labeling is occurring via non-specific alkylation of off-target cytosolic thiols (such as Yb-glutathione-S-transferase[1]), invalidating the receptor-specific data[2].

-

-

Subcellular Fractionation: Lyse cells and separate into cytosol, salt-extractable nuclear, and salt-nonextractable nuclear fractions to track translocation.

-

NaDodSO4-PAGE Resolution: Denature the fractions and resolve via SDS-PAGE. The covalent nature of Dex-Mes ensures the radiolabel remains attached to the GR during denaturation, appearing as a distinct ~85 kDa band[2].

-

Scintillation Quantification: Excise the bands and quantify via liquid scintillation counting. In optimized 904.13 cells, labeling efficiency should exceed 90%[6].

Fig 2. Step-by-step experimental workflow for quantifying covalent GR labeling by [3H]Dex-Mes.

Protocol 2: In Situ Chromatin Interrogation Assay

To prove that Dex-Mes acts as an antagonist at the epigenetic level, we must assess chromatin architecture directly.

-

Ligand Treatment: Treat 904.13 cells with either 100 nM Dexamethasone (agonist control) or a 10-fold excess of Dex-Mes (antagonist test)[6].

-

Nuclei Isolation & DNase I Digestion: Isolate intact nuclei and subject them to limited digestion with DNase I.

-

Self-Validation Checkpoint: The agonist-treated control must show a distinct DNase I Hypersensitive Region (HSR) at the MMTV promoter, confirming the assay's sensitivity to chromatin opening[5].

-

-

Transcription Extension: Extract RNA and measure v-rasH mRNA levels (driven by the MMTV LTR). Dex-Mes treatment will show a failure to induce HSR and a corresponding 80–100% blockade of agonist-induced transcription[5][6].

Implications for Drug Development

For drug development professionals, Dex-Mes is more than a historical probe; it is a proof-of-concept for Targeted Covalent Inhibitors (TCIs) in nuclear receptor pharmacology. The ability of Dex-Mes to physically occupy the receptor, permit nuclear translocation, yet sterically or allosterically prevent the recruitment of chromatin remodeling machinery demonstrates that receptor antagonism can be engineered at the level of DNA-chromatin dynamics, rather than merely blocking ligand binding. This principle is highly applicable to the design of next-generation Selective Glucocorticoid Receptor Modulators (SEGRMs).

References

-

Simons SS Jr, Thompson EB. "Dexamethasone 21-mesylate: an affinity label of glucocorticoid receptors from rat hepatoma tissue culture cells." PNAS.2

-

Sistare FD, Hager GL, Simons SS Jr. "Mechanism of Dexamethasone 21-Mesylate Antiglucocorticoid Action." Molecular Endocrinology. 6

-

Richard-Foy H, et al. "Mechanism of dexamethasone 21-mesylate antiglucocorticoid action: II. Receptor-antiglucocorticoid complexes do not interact productively with mouse mammary tumor virus long terminal repeat chromatin." Molecular Endocrinology. 5

-

Simons SS Jr, et al. "Affinity-labeling steroids as biologically active probes of antiglucocorticoid hormone action." Journal of Steroid Biochemistry. 3

-

Miller PA, et al. "Covalent and noncovalent receptor-glucocorticoid complexes preferentially bind to the same regions of the long terminal repeat of murine mammary tumor virus proviral DNA." Biochemistry. 4

-

Homma H, et al. "Identification of Yb-glutathione-S-transferase as a major rat liver protein labeled with this compound." PNAS. 1

Sources

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Affinity-labeling steroids as biologically active probes of antiglucocorticoid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent and noncovalent receptor-glucocorticoid complexes preferentially bind to the same regions of the long terminal repeat of murine mammary tumor virus proviral DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of dexamethasone 21-mesylate antiglucocorticoid action: II. Receptor-antiglucocorticoid complexes do not interact productively with mouse mammary tumor virus long terminal repeat chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to the Solubility and Stability of Dexamethasone 21-Methanesulfonate in Research Buffers

Abstract

Dexamethasone 21-methanesulfonate (Dexamethasone 21-mesylate) is a synthetic corticosteroid ester with significant potential in various research applications. However, a notable gap exists in the public domain regarding its fundamental physicochemical properties, particularly its solubility and stability in commonly used research buffers. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and empirically determining these critical parameters. We delve into the predicted chemical behavior of this molecule, outline detailed, self-validating protocols for solubility and stability assessment, and offer field-proven insights into best practices for its handling and storage. This document serves not as a datasheet of known values, but as an essential methodological toolkit to empower researchers to generate reliable and reproducible data for their specific experimental contexts.

Introduction: The Challenge of Limited Data

Dexamethasone and its derivatives are potent glucocorticoids widely used for their anti-inflammatory and immunosuppressive effects.[1] While extensive data is available for dexamethasone base and its highly soluble phosphate salt (Dexamethasone Sodium Phosphate), the 21-methanesulfonate ester remains poorly characterized in publicly accessible literature.[2][3][4] The methanesulfonate (mesylate) group, attached at the C21 position, significantly alters the molecule's polarity and, consequently, its behavior in aqueous solutions compared to its parent compound or other ester forms.[5]

This lack of specific data on solubility and stability presents a significant challenge for researchers. Inaccurate assumptions about a compound's concentration in solution can lead to misinterpretation of experimental results, while unforeseen degradation can compromise the integrity of a study. Therefore, the primary directive of this guide is to provide the scientific community with the foundational knowledge and practical protocols required to determine these properties independently.

Part 1: Physicochemical Profile and Predicted Behavior

Understanding the molecular structure of this compound is key to predicting its behavior in solution.

Molecular Structure

This compound is comprised of the core dexamethasone structure with a methanesulfonyl group esterified to the C21 hydroxyl.[6][7]

Caption: Structure of this compound.

Predicted Solubility

Unlike the highly water-soluble dexamethasone sodium phosphate, which is an ionic salt, the methanesulfonate ester is a neutral, covalently modified molecule.[4] Esterification generally increases the lipophilicity (and decreases the aqueous solubility) of a steroid compared to its parent alcohol.[5]

-

Inference: It is predicted that this compound will exhibit poor aqueous solubility , similar to dexamethasone base (≤ 0.1 mg/mL) and other steroid esters.[4][8] Its solubility in aqueous buffers is expected to be significantly lower than that of dexamethasone sodium phosphate, which can be freely soluble (100-1000 mg/mL).[4]

Predicted Stability and Primary Degradation Pathway

The primary point of chemical instability in aqueous solution is the C21-methanesulfonate ester bond. This bond is susceptible to hydrolysis , which would cleave the molecule into dexamethasone and methanesulfonic acid.

-

Mechanism of Degradation: The hydrolysis of sulfonate esters can be a complex process, potentially proceeding through either a concerted or a stepwise mechanism.[9][10][11][12][13] The rate of this reaction is highly dependent on pH and temperature.[14]

-

Base-Catalyzed Hydrolysis: In alkaline conditions (high pH), the hydroxide ion (OH⁻) acts as a potent nucleophile, accelerating the cleavage of the ester bond.

-

Acid-Catalyzed Hydrolysis: In strongly acidic conditions (low pH), the reaction may also be accelerated.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[15]

-

Caption: Primary degradation pathway of this compound.

Part 2: A Framework for Empirical Solubility Assessment

Given the lack of published data, an empirical determination of solubility is essential. The following protocol describes a robust shake-flask method, which is a gold-standard technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific research buffer.

Materials:

-

This compound powder

-

Target research buffer (e.g., PBS pH 7.4, Tris-HCl pH 8.0, DMEM)

-

Microcentrifuge tubes (low-adhesion tubes are recommended to minimize loss of the lipophilic compound).[16]

-

Calibrated analytical balance

-

Vortex mixer and orbital shaker

-

High-speed microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of microcentrifuge tubes (e.g., 2 mg of powder into 1 mL of buffer). The key is to ensure solid material remains undissolved, indicating saturation.

-

Equilibration: Tightly cap the tubes and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet all undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Dilution: Dilute the supernatant with the mobile phase used for HPLC analysis to a concentration that falls within the linear range of your calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (or a phosphate buffer) and UV detection around 239-240 nm is typically effective for dexamethasone and its derivatives.[1][17][18][19]

-

Calculation: Use a standard curve prepared from known concentrations of this compound to determine the concentration in the diluted sample. Back-calculate to find the concentration in the original supernatant, which represents the solubility.

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized in a clear table.

| Buffer System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| PBS | 7.4 | 37 | [Experimental Value] | [Calculated Value] |

| Tris-HCl | 8.0 | 25 | [Experimental Value] | [Calculated Value] |

| DMEM | 7.4 | 37 | [Experimental Value] | [Calculated Value] |

Part 3: A Framework for Empirical Stability Assessment

A forced degradation study is the most effective way to understand the stability profile of the compound under various conditions.

Experimental Protocol: HPLC-Based Stability Study

Objective: To determine the degradation rate of this compound in solution over time under different conditions (pH, temperature).

Materials:

-

A stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO, Ethanol).

-

A series of buffers at different pH values (e.g., pH 3, pH 7.4, pH 9).

-

Temperature-controlled incubators or water baths.

-

HPLC system with UV detector.

Methodology:

-

Sample Preparation: Spike the stock solution into each buffer to a final concentration well below its determined solubility limit (e.g., 10-50 µg/mL) to ensure it remains fully dissolved. The final concentration of the organic solvent should be minimal (<1%) to avoid influencing stability.

-

Incubation: Aliquot the solutions into multiple vials for each condition (e.g., pH 7.4 at 4°C, pH 7.4 at 25°C, pH 9.0 at 25°C).

-

Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

-

Quenching (if necessary): If degradation is rapid, the reaction can be stopped by flash-freezing the sample or neutralizing the pH.

-

Quantification: Analyze each sample immediately by HPLC. The method should be able to separate the parent compound from its primary degradant, dexamethasone.[18][20]

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. This data can be used to calculate degradation kinetics (e.g., half-life, t½).

Workflow and Data Visualization

Caption: Experimental workflow for stability assessment.

Data Presentation: Stability Summary

| Condition | Time (hours) | % Parent Compound Remaining | Appearance of Dexamethasone Peak? |

| PBS pH 7.4, 4°C | 0 | 100% | No |

| 24 | [Value] | [Yes/No] | |

| 96 | [Value] | [Yes/No] | |

| PBS pH 7.4, 25°C | 0 | 100% | No |

| 24 | [Value] | [Yes/No] | |

| 96 | [Value] | [Yes/No] | |

| Alkaline Buffer pH 9.0, 25°C | 0 | 100% | No |

| 8 | [Value] | [Yes/No] | |

| 24 | [Value] | [Yes/No] |

Part 4: Practical Recommendations & Best Practices

-

Stock Solutions: Due to predicted poor aqueous solubility, prepare high-concentration stock solutions in an organic solvent like DMSO or ethanol. Store these stocks at -20°C or -80°C in tightly sealed vials to prevent evaporation and moisture absorption.[21][22] Steroids are generally stable when stored frozen in an organic solvent.[23][24]

-

Working Solutions: Prepare fresh aqueous working solutions daily from the frozen organic stock. Do not store aqueous solutions for extended periods unless stability has been confirmed.[2] When diluting the stock into an aqueous buffer, add the stock solution to the buffer while vortexing to minimize precipitation.

-

Storage of Aqueous Solutions: If short-term storage is unavoidable, store at 4°C and protect from light.[25] Based on the predicted hydrolysis pathway, neutral to slightly acidic pH conditions are likely to be more favorable for stability than alkaline conditions.

-

Material Compatibility: Be aware that lipophilic steroids can adsorb to plastic surfaces, which can reduce the effective concentration in your solution.[16] For critical applications, consider using glass or low-adhesion plasticware.[21]

Conclusion

The successful use of this compound in research hinges on a clear understanding of its behavior in solution. While public data is scarce, this guide provides the necessary theoretical framework and robust experimental protocols to empower researchers. By empirically determining solubility and stability under their specific experimental conditions, scientists can ensure data integrity, reproducibility, and the ultimate success of their investigations.

References

-

Babtie, A. C., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8098. Available from: [Link]

-

Chromatography Online. (2024). Determination of Dexamethasone in Drugs By High Performance Liquid Chromatography (HPLC). Available from: [Link]

-

Separation Science. (2023). Dexamethasone: An HPLC assay and impurity profiling following the USP. Available from: [Link]

-

Van Der Riet, F., et al. (1998). Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 699-706. Available from: [Link]

-

Gleave, R., et al. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(7), 2816-2828. Available from: [Link]

-

Anabolic Menu. (2025). Steroid Storage: How to Keep Injectable and Oral Steroids Safe at Home. Available from: [Link]

-

Food and Agriculture Organization of the United Nations. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. AGRIS. Available from: [Link]

-

ACS Publications. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Available from: [Link]

-

SciELO. (2010). Development and validation of HPLC method for analysis of dexamethasone acetate in microemulsions. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

-

ResearchGate. (2025). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Request PDF. Available from: [Link]

-

Journal of Pharmaceutical and Bio-scientific Research. (2021). A Review on Analytical Method for the Estimation of Dexamethasone in Bulk, Biological Fluids and Pharmaceutical Dosage Form. Available from: [Link]

-

ResearchGate. (2021). How to store Estradiol (17-B), Prednisolone, and Testosterone solutions? in -20 or -80? is endotoxin removal needed?. Available from: [Link]

-

National Center for Biotechnology Information. (2017). Stability of Extemporaneously Compounded Dexamethasone in Glass and Plastic Bottles and Plastic Syringes. Canadian Journal of Hospital Pharmacy. Available from: [Link]

-

Pfizer Medical Information - US. (n.d.). SOLU-CORTEF® (hydrocortisone sodium succinate) How Supplied/Storage and Handling. Available from: [Link]

-

PubMed. (2006). Synthesis and in Vitro Properties of Dexamethasone 21-sulfate Sodium as a Colon-Specific Prodrug of Dexamethasone. Available from: [Link]

-

Investigative Ophthalmology & Visual Science. (2016). Dexamethasone Degradation During In Vitro Release from an Intravitreal Implant. Available from: [Link]

-

MDPI. (2025). Advanced Oxidation of Dexamethasone by Activated Peroxo Compounds in Water Matrices: A Comparative Study. Catalysts. Available from: [Link]

-

SpringerLink. (2026). Effect of sunlight-initiated processes on dexamethasone degradation in liquid samples. Environmental Science and Pollution Research. Available from: [Link]

-

Pharmaffiliates. (n.d.). Dexamethasone 21-Mesylate. Available from: [Link]

-

National Center for Biotechnology Information. (2019). Structure-dependent retention of steroid hormones by common laboratory materials. Steroids. Available from: [Link]

-

precisionFDA. (n.d.). This compound. Available from: [Link]

-

ResearchGate. (2025). Solubility of Dexamethasone Sodium Phosphate in Different Solvents. Request PDF. Available from: [Link]

-

ResearchGate. (2026). Stability and detectability of testosterone esters in Dried Blood Spots after intramuscular injections. Request PDF. Available from: [Link]

-

Hampton Research. (n.d.). Solubility & Stability Screen. Available from: [Link]

-

Canadian Journal of Hospital Pharmacy. (2000). Concentration-Dependent Compatibility and Stability of Dexamethasone and Midazolam. Available from: [Link]

-

SciSpace. (2019). Physical and Chemical Stability of Dexamethasone Sodium Phosphate in Intravenous Admixtures Used to Prevent Chemotherapy-Induced Nausea and Vomiting. Available from: [Link]

-

The Capital Region of Denmark's Research Portal. (2022). Stability and detectability of testosterone esters in Dried Blood Spots after intramuscular injections. Available from: [Link]

-

Wikipedia. (n.d.). Steroid ester. Available from: [Link]

-

MDPI. (2022). Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters. Molecules. Available from: [Link]

Sources

- 1. jpsbr.org [jpsbr.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Steroid ester - Wikipedia [en.wikipedia.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. GSRS [precision.fda.gov]

- 8. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters | MDPI [mdpi.com]

- 9. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data [agris.fao.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academics.su.edu.krd [academics.su.edu.krd]

- 18. Dexamethasone: An HPLC assay and impurity profiling following the USP | Separation Science [sepscience.com]

- 19. scielo.br [scielo.br]

- 20. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. research.regionh.dk [research.regionh.dk]

- 25. pfizermedical.com [pfizermedical.com]

Dexamethasone 21-methanesulfonate molecular weight and formula

Executive Summary

Dexamethasone 21-methanesulfonate (often abbreviated as Dex-Mes or Dexamethasone Mesylate) is a specialized derivative of the potent glucocorticoid dexamethasone.[1][2][3][4] Unlike the common therapeutic forms (e.g., Dexamethasone Sodium Phosphate) designed for solubility and bioavailability, Dex-Mes is a reactive electrophile .[1][2][3][4]

It serves two primary functions in high-level biomedical research:

-

Chemical Biology: It acts as an irreversible affinity label for the Glucocorticoid Receptor (GR), covalently binding to cysteine residues in the ligand-binding domain to block transcriptional activity.[1][2][3]

-

Drug Delivery Synthesis: It functions as an activated intermediate .[1][2][3] The mesylate group transforms the inert C21-hydroxyl of dexamethasone into a highly reactive leaving group, facilitating the synthesis of complex drug conjugates (e.g., polymer-drug conjugates, immunoconjugates).[1][2][3][4]

Physicochemical Identity

This section provides the definitive data required for stoichiometric calculations and analytical validation.

Core Data Table[2][3][4]

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | Dexamethasone 21-mesylate; Dex-Mes; 9-Fluoro-11 |

| CAS Number | 2265-22-7 |

| Molecular Formula | |

| Molecular Weight | 470.55 g/mol |

| Physical State | White to pale grey crystalline solid |

| Solubility | Soluble in Chloroform, DMSO, Acetone; Slightly soluble in Methanol; Insoluble in Water |

| Stability | Moisture Sensitive (Hydrolyzes to Dexamethasone) |

Structural Logic

The molecule retains the core pharmacophore of dexamethasone (Class I glucocorticoid) but modifies the C21 position.[1][2][3]

-